molecular formula C18H32N2O4S B7010426 N-[2-(1,1-dioxothian-4-yl)ethyl]-3-(oxan-2-yl)piperidine-1-carboxamide

N-[2-(1,1-dioxothian-4-yl)ethyl]-3-(oxan-2-yl)piperidine-1-carboxamide

Cat. No.: B7010426
M. Wt: 372.5 g/mol
InChI Key: JKLMKAMCOAUAOF-UHFFFAOYSA-N
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Description

N-[2-(1,1-dioxothian-4-yl)ethyl]-3-(oxan-2-yl)piperidine-1-carboxamide is a complex organic compound characterized by its unique molecular structure

Properties

IUPAC Name

N-[2-(1,1-dioxothian-4-yl)ethyl]-3-(oxan-2-yl)piperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32N2O4S/c21-18(19-9-6-15-7-12-25(22,23)13-8-15)20-10-3-4-16(14-20)17-5-1-2-11-24-17/h15-17H,1-14H2,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKLMKAMCOAUAOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)C2CCCN(C2)C(=O)NCCC3CCS(=O)(=O)CC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1,1-dioxothian-4-yl)ethyl]-3-(oxan-2-yl)piperidine-1-carboxamide typically involves multiple steps, starting with the preparation of the key intermediates. The synthetic route may include the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors under controlled conditions.

    Introduction of the Oxan-2-yl Group: The oxan-2-yl group is introduced via a nucleophilic substitution reaction, where an appropriate oxane derivative reacts with the piperidine intermediate.

    Attachment of the 1,1-Dioxothian-4-yl Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1,1-dioxothian-4-yl)ethyl]-3-(oxan-2-yl)piperidine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents like halides, acids, and bases are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[2-(1,1-dioxothian-4-yl)ethyl]-3-(oxan-2-yl)piperidine-1-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It serves as a probe in biochemical studies to investigate molecular interactions and pathways.

    Medicine: The compound is explored for its potential therapeutic properties, including its role as a drug candidate for various diseases.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(1,1-dioxothian-4-yl)ethyl]-3-(oxan-2-yl)piperidine-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(1,1-dioxothian-4-yl)ethyl]-2-(oxolan-2-yl)-1,3-thiazole-5-carboxamide
  • N-[2-(1,1-dioxothian-4-yl)ethyl]-3-(oxan-2-yl)piperidine-1-carboxylate

Uniqueness

N-[2-(1,1-dioxothian-4-yl)ethyl]-3-(oxan-2-yl)piperidine-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

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